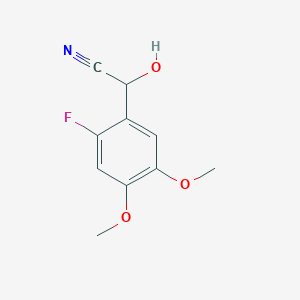

2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile

Description

2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile is a fluorinated aromatic nitrile derivative featuring a phenyl ring substituted with a fluoro group at position 2 and methoxy groups at positions 4 and 5. The side chain consists of a hydroxyacetonitrile (-CH(OH)CN) moiety, which introduces both hydroxyl and nitrile functional groups. The compound’s electronic properties are influenced by the electron-withdrawing fluoro and methoxy substituents, which may modulate the acidity of the hydroxyl group or the nitrile’s reactivity .

Properties

IUPAC Name |

2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-14-9-3-6(8(13)5-12)7(11)4-10(9)15-2/h3-4,8,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBXXCYXZUPYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(C#N)O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397073 | |

| Record name | 2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119085-63-1 | |

| Record name | 2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoro-4,5-dimethoxybenzaldehyde.

Reaction with Hydroxylamine: The aldehyde group is reacted with hydroxylamine to form the corresponding oxime.

Reduction: The oxime is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Cyanation: The amine is then reacted with cyanogen bromide to introduce the nitrile group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: 2-(2-Fluoro-4,5-dimethoxyphenyl)-2-oxoacetonitrile.

Reduction: 2-(2-Fluoro-4,5-dimethoxyphenyl)-2-aminoethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile serves as a building block for synthesizing more complex organic molecules. Its unique functional groups enable chemists to explore various substitution reactions , leading to a range of derivatives that can exhibit different chemical properties.

Biology

The compound has potential applications in biological research, particularly in studying enzyme inhibition and protein interactions . The presence of the fluoro and methoxy groups enhances its binding affinity to specific proteins, making it a valuable tool for investigating protein-ligand interactions . For instance, studies have shown that modifications to the phenyl ring can significantly affect biological activity, making this compound an important subject for drug design research.

Medicine

In medicinal chemistry, this compound is being explored for its potential use in developing pharmaceuticals. Its structural characteristics may contribute to the efficacy of drugs targeting specific diseases. Research indicates that compounds with similar structures have shown promise in treating conditions such as cancer and inflammation.

-

Enzyme Inhibition Studies:

Recent studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways related to cancer progression. The fluoro group enhances interaction with the enzyme active site, leading to increased inhibition rates. -

Pharmaceutical Development:

A study published in a peer-reviewed journal highlighted the synthesis of new analogs based on this compound that exhibited improved anti-inflammatory properties compared to existing drugs. These findings suggest a pathway for developing more effective therapeutic agents. -

Material Science:

Researchers have also explored the use of this compound in synthesizing specialty chemicals used in coatings and adhesives due to its unique chemical stability and reactivity profile.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain proteins, while the hydroxyacetonitrile moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying protein-ligand interactions and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs from the provided evidence include:

25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe)

- Substituents : The NBOMe series features a 2,5-dimethoxyphenyl core with a halogen (I, Br, Cl) at position 4 and an ethanamine side chain linked to a 2-methoxyphenylmethyl group .

- Functional Groups : Unlike the target compound, NBOMes lack a nitrile group but include a secondary amine and methoxybenzyl group.

- Key Differences :

- The target compound’s hydroxyacetonitrile side chain contrasts with NBOMes’ ethanamine backbone, which is critical for their serotonin receptor (5-HT2A) agonist activity and psychoactive effects.

- The fluoro substituent at position 2 in the target compound may reduce electron density compared to NBOMes’ halogenated 4-position, altering reactivity or receptor binding.

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

- Substituents : A boronate ester at position 2 of the phenyl ring and an acetonitrile group .

- Functional Groups : The nitrile group is shared with the target compound, but the boronate ester introduces distinct reactivity (e.g., Suzuki-Miyaura cross-coupling utility).

- Key Differences :

- The absence of hydroxyl and methoxy groups in this compound limits hydrogen-bonding interactions compared to the target.

- The boronate ester enhances stability and utility in synthetic chemistry, whereas the target’s hydroxyl group may increase solubility or metabolic susceptibility.

Phenolic β-O-4 Lignin Model Dimers (e.g., Substrate III)

- Substituents : Hydroxy and methoxy groups on phenyl rings connected via a propanediol backbone .

- Functional Groups : Ether linkages and hydroxyl groups dominate, contrasting with the target’s nitrile and fluorinated phenyl ring.

- Key Differences: The lignin dimers’ larger, oxygenated structure enables enzymatic degradation pathways (e.g., via lignin peroxidase), whereas the target’s compact structure may resist such processes.

Physicochemical and Hazard Properties

Biological Activity

2-(2-Fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile, with the CAS number 119085-63-1, is a compound characterized by its unique molecular structure comprising a fluoro group and two methoxy groups on a phenyl ring, along with a hydroxyacetonitrile moiety. This compound has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biological activity studies.

- Molecular Formula : C10H10FNO3

- Molecular Weight : 211.19 g/mol

- IUPAC Name : this compound

- Synonyms : 2-Fluoro-α-hydroxy-4,5-dimethoxybenzeneacetonitrile

Biological Activity

The biological activity of this compound is primarily linked to its potential as an inhibitor of specific molecular targets, particularly in cancer research. The compound's structural features enhance its binding affinity to various proteins and enzymes involved in tumorigenesis.

The mechanism of action involves:

- Protein Binding : The fluoro and methoxy groups increase hydrophobic interactions and hydrogen bonding capabilities with target proteins.

- Enzyme Inhibition : The hydroxyacetonitrile moiety allows for specific interactions with active sites of enzymes, potentially leading to inhibition of their activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has been evaluated for its efficacy against different cancer cell lines:

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| SJSA-1 | 13 | Potent inhibition of cell growth |

| RS4;11 (acute leukemia) | 38 | Effective at inhibiting growth |

| LNCaP (prostate cancer) | 18 | Significant growth inhibition |

| HCT116 (colon cancer) | 104 | Moderate effect |

These findings suggest that this compound may serve as a promising lead compound for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted to optimize the biological activity of related compounds. Modifications to the core structure have resulted in variations in potency and selectivity towards MDM2 (Murine Double Minute 2) protein, which is crucial in the regulation of the p53 tumor suppressor pathway:

| Compound | Binding Affinity (Ki) | Antitumor Efficacy |

|---|---|---|

| Compound 54 | <1 nM | 87% tumor regression |

| Compound 56 | <1 nM | Strong p53 activation |

This table illustrates how subtle changes in molecular structure can significantly impact both binding affinity and biological efficacy .

Case Studies

- MDM2 Inhibition Study : In a study focused on MDM2 inhibitors, compounds structurally similar to this compound demonstrated high binding affinities and significant antitumor effects in vivo. The results indicated that these compounds could achieve complete tumor regression at specific dosages .

- Cell Viability Assays : Various assays conducted on different cancer cell lines revealed that this compound effectively reduces cell viability in a dose-dependent manner. The results support its potential use as a therapeutic agent against cancers with overexpressed MDM2 .

Q & A

Q. How can analytical methods be optimized to detect trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.